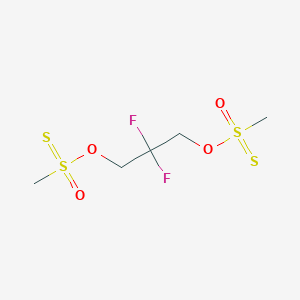
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane is a complex organosulfur compound characterized by the presence of multiple functional groups, including difluoro, methylsulfonothioyloxy, and oxo-sulfanylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the difluoromethylation of suitable precursors using reagents such as sodium chlorodifluoroacetate (ClCF2CO2Na) in the presence of dimethylformamide (DMF) as a promoter . This reaction proceeds smoothly without the need for additional additives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2,2-Difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in nucleophilic and electrophilic reactions, while the oxo-sulfanylidene group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A related compound used for trifluoromethylation and perfluoroalkylation reactions.
Difluoro(fluorosulfonyl)acetic acid methyl ester: Another similar compound with applications in organic synthesis.
Eigenschaften
Molekularformel |
C5H10F2O4S4 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(2,2-difluoro-3-methylsulfonothioyloxypropoxy)-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H10F2O4S4/c1-14(8,12)10-3-5(6,7)4-11-15(2,9)13/h3-4H2,1-2H3 |
InChI-Schlüssel |
PNIHLWNYOOYPNM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=S)OCC(COS(=O)(=S)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


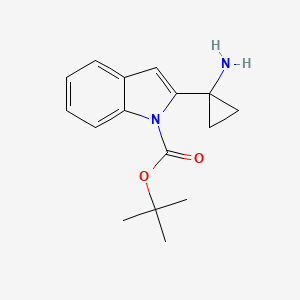
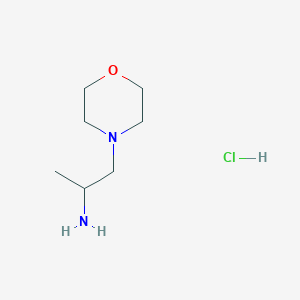

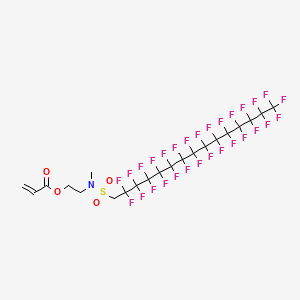
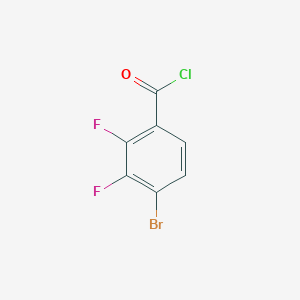
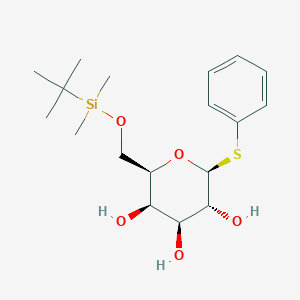
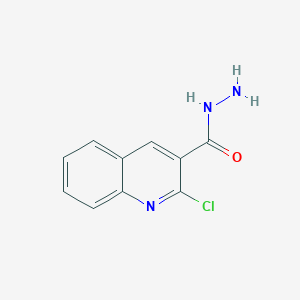
![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
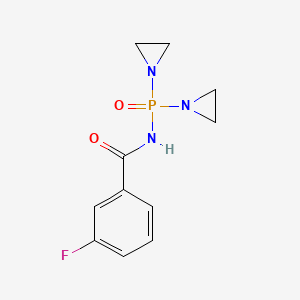
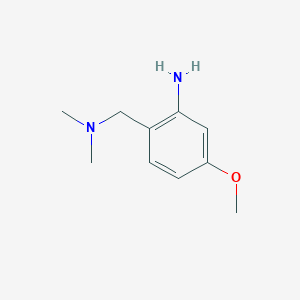
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
